molecular formula C12H23NSi B14311653 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine CAS No. 113347-44-7

2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine

Cat. No.: B14311653
CAS No.: 113347-44-7
M. Wt: 209.40 g/mol
InChI Key: CZOOBKWZYALLII-UHFFFAOYSA-N
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Description

2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is an organic compound characterized by the presence of a piperidine ring substituted with a methyl group and a trimethylsilyl-propynyl group. This compound is notable for its unique structural features, which include a silicon atom bonded to three methyl groups, contributing to its chemical inertness and large molecular volume .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine typically involves the reaction of piperidine derivatives with trimethylsilyl-propynyl reagents. One common method includes the use of 3-(trimethylsilyl)prop-2-yn-1-ol as a starting material, which undergoes a series of reactions to introduce the piperidine ring and the methyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group can act as a protecting group, facilitating selective reactions and enhancing the stability of intermediates. This allows for precise control over chemical transformations and the formation of desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-[3-(trimethylsilyl)prop-2-yn-1-yl]piperidine is unique due to the presence of both a piperidine ring and a trimethylsilyl-propynyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry .

Properties

CAS No.

113347-44-7

Molecular Formula

C12H23NSi

Molecular Weight

209.40 g/mol

IUPAC Name

trimethyl-[3-(2-methylpiperidin-1-yl)prop-1-ynyl]silane

InChI

InChI=1S/C12H23NSi/c1-12-8-5-6-9-13(12)10-7-11-14(2,3)4/h12H,5-6,8-10H2,1-4H3

InChI Key

CZOOBKWZYALLII-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CC#C[Si](C)(C)C

Origin of Product

United States

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